molecular formula C15H22ClN3O B13196453 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B13196453
M. Wt: 295.81 g/mol
InChI Key: JRQPGZUUWNICGI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring and a tetrahydroquinoline core, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1,3-dimethyl-6-aminouracil with p-methoxybenzaldehyde and nitromethane in the presence of a catalyst such as CuFe2O4. This reaction proceeds through a three-component coupling process, yielding the desired product in good yield .

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to improve yield and reduce by-products. Industrial methods often involve solvent-free reactions or the use of specific catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H

InChI Key

JRQPGZUUWNICGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl

Origin of Product

United States

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